molecular formula C21H19N3O3S B11050649 (1S,2S,5R)-2-[3-(4-methylphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

(1S,2S,5R)-2-[3-(4-methylphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

Cat. No.: B11050649
M. Wt: 393.5 g/mol
InChI Key: UMRZLCRVSSTORF-ILZDJORESA-N
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Description

The compound (1S,2S,5R)-2-[3-(4-METHYLPHENYL)-4-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic molecule characterized by its unique bicyclic structure and the presence of a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-2-[3-(4-METHYLPHENYL)-4-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the construction of the bicyclic framework. Common reagents used in these reactions include phenylhydrazine, 4-methylbenzaldehyde, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The preparation method described in patents suggests that the process is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as Lewis acids .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can yield sulfoxides, while reduction of the triazole ring can produce dihydro derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (1S,2S,5R)-2-[3-(4-METHYLPHENYL)-4-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S,5R)-2-[3-(4-METHYLPHENYL)-4-PHENYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its combination of a triazole ring and a bicyclic structure, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or benzylamine.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

(1S,2S,5R)-2-[3-(4-methylphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C21H19N3O3S/c1-13-7-9-14(10-8-13)19-22-24(16-11-17(25)20-26-12-18(16)27-20)21(28)23(19)15-5-3-2-4-6-15/h2-10,16,18,20H,11-12H2,1H3/t16-,18+,20+/m0/s1

InChI Key

UMRZLCRVSSTORF-ILZDJORESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)[C@H]4CC(=O)[C@@H]5OC[C@H]4O5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)C4CC(=O)C5OCC4O5

Origin of Product

United States

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